molecular formula C9H16ClO6P B15141101 TCEP-d16 (hydrochloride)

TCEP-d16 (hydrochloride)

Cat. No.: B15141101
M. Wt: 302.74 g/mol
InChI Key: PBVAJRFEEOIAGW-KTOUPRNMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

TCEP-d16 (hydrochloride) is synthesized by the deuteration of TCEP hydrochloride. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the TCEP hydrochloride molecule . The synthetic route typically includes the acid hydrolysis of tris(cyanoethyl)phosphine, followed by deuteration .

Industrial Production Methods

Industrial production of TCEP-d16 (hydrochloride) involves large-scale deuteration processes, ensuring high purity and yield. The compound is produced under controlled conditions to maintain its stability and effectiveness as a reducing agent .

Chemical Reactions Analysis

Types of Reactions

TCEP-d16 (hydrochloride) primarily undergoes reduction reactions. It is highly effective in cleaving disulfide bonds within and between proteins . The compound is also used in the reduction of sulfoxides, sulfonyl chlorides, N-oxides, and azides .

Common Reagents and Conditions

Common reagents used with TCEP-d16 (hydrochloride) include various buffers and solvents. The compound is stable in aqueous, acidic, and basic solutions, making it versatile for different reaction conditions . It is often used in combination with copper catalysts for azide-alkyne cycloaddition reactions .

Major Products Formed

The major products formed from the reduction reactions involving TCEP-d16 (hydrochloride) are free thiols or sulfhydryl groups. These products are crucial for further biochemical and molecular biology applications .

Properties

Molecular Formula

C9H16ClO6P

Molecular Weight

302.74 g/mol

IUPAC Name

(2H)chlorane;deuterio 3-bis(1,1,2,2-tetradeuterio-3-deuteriooxy-3-oxopropyl)phosphanyl-2,2,3,3-tetradeuteriopropanoate

InChI

InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2;/hD4

InChI Key

PBVAJRFEEOIAGW-KTOUPRNMSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])C([2H])([2H])P(C([2H])([2H])C([2H])([2H])C(=O)O[2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H].[2H]Cl

Canonical SMILES

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl

Origin of Product

United States

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